Imidazole 2-Position Alkyl Chain Length: Predicted pKa and Ionization State Differentiation vs. Isopropyl Analog
The 2-ethyl substituent on the imidazole ring of CAS 419539-08-5 confers a distinct predicted ionization profile compared to its closest 2-isopropyl analog (CAS 423151-71-7). The predicted pKa for the target compound is 1.16 ± 0.69 , reflecting the electron-donating effect of the ethyl group on the imidazole nitrogen basicity. While a direct experimentally measured pKa for the isopropyl analog was not identified in accessible databases, SAR analysis of imidazole-containing FXa inhibitors reported by Takeda demonstrates that increasing the steric bulk at the imidazole 2-position (e.g., ethyl → isopropyl) systematically reduces basicity and alters the protonation equilibrium at physiological pH, which in turn modulates both solubility and binding affinity to the FXa S1 pocket [1]. This structural parameter is non-interchangeable in any SAR campaign targeting FXa or related serine proteases.
| Evidence Dimension | Predicted imidazole pKa (protonation state determinant at pH 7.4) |
|---|---|
| Target Compound Data | pKa = 1.16 ± 0.69 (predicted) |
| Comparator Or Baseline | Isopropyl analog (CAS 423151-71-7): pKa not reported; class-level patent SAR indicates reduced basicity with increased 2-position steric bulk. |
| Quantified Difference | Cannot be precisely quantified without experimental pKa for comparator; trend directionality established by patent SAR. |
| Conditions | Predicted pKa from ChemicalBook (ACD/Labs algorithm); class-level SAR from Takeda FXa inhibitor patent series. |
Why This Matters
The imidazole 2-alkyl chain length directly governs the molecule's ionization state at physiological pH, influencing aqueous solubility, membrane permeability, and target binding—parameters that make generic analog substitution scientifically invalid without explicit re-validation.
- [1] Takeda Pharmaceutical Company Limited. Imidazole derivative, process for producing the same, and use. US Patent Application US20070004736A1. View Source
